molecular formula C8H7BrN2S B3033193 4-Bromo-7-methylbenzo[d]thiazol-2-amine CAS No. 942473-99-6

4-Bromo-7-methylbenzo[d]thiazol-2-amine

Cat. No.: B3033193
CAS No.: 942473-99-6
M. Wt: 243.13 g/mol
InChI Key: PYZZROCLYVMLNB-UHFFFAOYSA-N
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Description

4-Bromo-7-methylbenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C8H7BrN2S and its molecular weight is 243.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : 4-Bromo-7-methylbenzo[d]thiazol-2-amine has been explored in the context of synthesizing benzothiophene derivatives. For instance, Chapman et al. (1968) demonstrated the cyclisation of (m-bromophenylthio)acetone to produce a mixture of bromo-methylbenzo[b]thiophens, which are structurally related to this compound (Chapman, Clarke, & Sawhney, 1968).

  • Chemical Transformations and Reactions : Guerrera et al. (1995) studied the reaction of 3-Bromo-2-nitrobenzo[b]thiophene with amines, showcasing how bromo-nitrobenzothiophene derivatives undergo aromatic nucleophilic substitution. This provides insight into potential reactions and chemical behavior of this compound (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : The crystal structure of compounds similar to this compound, like 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, has been studied by Du and Wu (2020). They demonstrated how intramolecular hydrogen bonds can stabilize the crystal structure of such compounds (Du & Wu, 2020).

  • Molecular Interactions : Zhang et al. (2021) explored the cocrystallization of 4-methylbenzo[d]thiazol-2-amine with organic acids, revealing insights into the molecular interactions and supramolecular aspects that could be relevant for understanding the properties of this compound (Zhang et al., 2021).

Applications in Material Science and Chemistry

  • Synthesis of Novel Compounds : Althagafi et al. (2019) worked on synthesizing a new series of thiazole derivatives for potential biological applications, showcasing the utility of thiazole moieties in creating biologically active compounds, which could extend to derivatives like this compound (Althagafi, El‐Metwaly, & Farghaly, 2019).

  • Potential in Drug Discovery : Colella et al. (2018) discussed the synthesis of thiazoles useful in drug discovery programs. This highlights the potential of this compound in contributing to the development of new pharmaceuticals (Colella et al., 2018).

Future Directions

The future directions for “4-Bromo-7-methylbenzo[d]thiazol-2-amine” could involve further exploration of its biological activities, particularly its antimicrobial and anticancer properties . Additionally, the synthesis of new derivatives and exploration of their potential applications could be a promising area of research .

Properties

IUPAC Name

4-bromo-7-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZZROCLYVMLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650182
Record name 4-Bromo-7-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942473-99-6
Record name 4-Bromo-7-methyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942473-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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